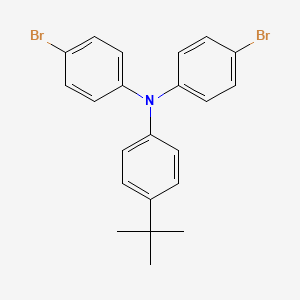

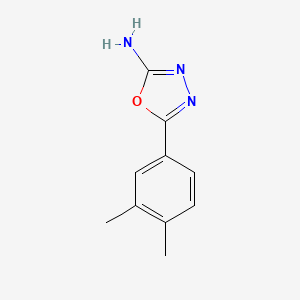

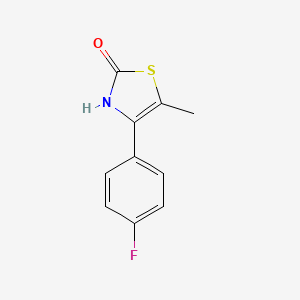

N,N-双(4-溴苯基)-4-叔丁基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N,N-bis(4-bromophenyl)-4-tert-butylaniline" is a chemical species that is related to various research areas, including the synthesis of polyimides, the determination of environmental contaminants, and the study of mesomorphic properties of organic compounds. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be useful in understanding the behavior and characteristics of "N,N-bis(4-bromophenyl)-4-tert-butylaniline".

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and methodologies. For instance, a new class of electrochemically active polyimides with di-tert-butyl-substituted phenylenediamine units was prepared using a conventional two-step procedure, which included a ring-opening polyaddition followed by chemical or thermal cyclodehydration . Similarly, the synthesis of N,N-bis(4-tert-butylphenyl)hydroxylamine was achieved by reducing the corresponding aminoxyl with hydrazine hydrate, and its subsequent reaction with strong acids led to the formation of bis(4-tert-butylphenyl)amine and a phenoxazine derivative . These methods could potentially be adapted for the synthesis of "N,N-bis(4-bromophenyl)-4-tert-butylaniline".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the structure of a phenoxazine derivative was established by X-ray diffraction analysis . Additionally, an X-ray diffraction analysis of a chloroterephthalylidene bisaniline compound revealed a staggered arrangement called an 'imbricated structure' . These studies highlight the importance of structural analysis in understanding the properties of organic compounds, which would also be relevant for "N,N-bis(4-bromophenyl)-4-tert-butylaniline".

Chemical Reactions Analysis

The chemical reactions involving related compounds can be complex and diverse. The acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine, leading to the formation of amines and phenoxazine derivatives, is an example of the type of reactions that these compounds can undergo . Additionally, the oxidation and subsequent conversion of amino groups to tert-butyl-NNO-azoxy groups demonstrate the reactivity of these compounds . Understanding these reactions can provide insights into the potential reactivity of "N,N-bis(4-bromophenyl)-4-tert-butylaniline".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied extensively. Polyimides containing tert-butyl-blocked phenylenediamine units exhibited high levels of thermal stability, solubility in organic solvents, and electrochromic characteristics . The mesomorphic properties of a series of bisanilines were characterized, showing nematic behavior with broad mesophases and low melting points . These properties are crucial for the application of these materials in various fields and would be relevant for understanding the behavior of "N,N-bis(4-bromophenyl)-4-tert-butylaniline" in different environments and applications.

科学研究应用

催化应用:N,N-双(4-溴苯基)-4-叔丁基苯胺及相关化合物已被研究作为化学反应中的潜在催化剂。例如,已研究了铁(III)胺基-双(酚酚)络合物在芳基格氏试剂的烷基化反应中的催化作用,为芳基格氏试剂与一级和二级烷基卤化物的C-C交叉偶联提供了途径 (Qian et al., 2011)。

新化合物的合成:该化合物已被用于合成各种取代苯基C-2′-脱氧核苷,展示了其在创造新分子方面的实用性 (Joubert et al., 2008)。

电致变色材料:研究已探索了基于双(三芳基胺)-基聚酰亚胺的使用,包括从N,N-双(4-氨基苯基)-N′,N′-双(4-叔丁基苯基)-1,4-苯二胺衍生的材料,在电致变色器件中的应用。这些材料表现出可逆的氧化还原偶联和多电致变色行为,使它们适用于电子显示器和智能窗户的应用 (Wang & Hsiao, 2014)。

药物研究:尽管您要求排除与药物使用和剂量相关的信息,值得注意的是,N,N-双(4-溴苯基)-4-叔丁基苯胺的衍生物已被研究用于药物应用的潜力,特别是在合成具有潜在治疗效果的化合物方面。

材料科学:该化合物及其衍生物已被用于开发新材料,如聚合物和液晶,这些材料具有特定属性,可用于各种技术应用 (Yasuda & Kimoto, 1998)。

有机化学:该化合物已成为各种有机化学反应中的关键组成部分,有助于合成复杂的有机分子和进一步化学反应的中间体。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N,N-bis(4-bromophenyl)-4-tert-butylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Br2N/c1-22(2,3)16-4-10-19(11-5-16)25(20-12-6-17(23)7-13-20)21-14-8-18(24)9-15-21/h4-15H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLLWAUOZGXWDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dibromo-4''-tert-butyltriphenylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)